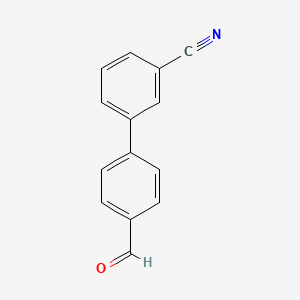

![molecular formula C9H8N2O B1302238 2-Méthylimidazo[1,2-a]pyridine-3-carbaldéhyde CAS No. 30384-93-1](/img/structure/B1302238.png)

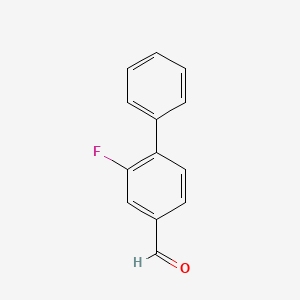

2-Méthylimidazo[1,2-a]pyridine-3-carbaldéhyde

Vue d'ensemble

Description

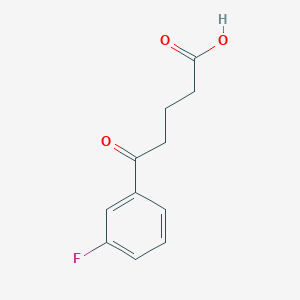

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés de la 2-méthylimidazo[1,2-a]pyridine ont montré des propriétés antimicrobiennes. Par exemple, le bromure de 3-bromo-2-méthyl-1H-imidazo[1,2-a]pyridinium a montré des propriétés antimicrobiennes contre Staphylococcus aureus .

Applications pharmaceutiques

Les dérivés de l'imidazo[1,2-a]pyridine se retrouvent dans de nombreux principes pharmaceutiques actifs. Ils sont utilisés dans des médicaments tels que la zolimidine (un anti-ulcéreux), le zolpidem (un médicament pour le traitement de l'insomnie et la restauration des dysfonctionnements cérébraux) et le saripidem (un sédatif et anxiolytique) .

Activité biologique

Les dérivés de la 2-aminopyridine et de l'imidazo[1,2-a]pyridine ont été caractérisés en ce qui concerne un large éventail d'effets biologiques. Ils comprennent une activité antitumorale, hypoglycémique, antivirale, antibactérienne, antifongique, anti-inflammatoire, antipyrétique, analgésique, immunomodulatrice et sédative .

Utilisation en science des matériaux

Cette classe d'hétérocycles aromatiques présente un grand potentiel dans plusieurs domaines de recherche, y compris la science des matériaux . Ils ont été utilisés dans différentes applications technologiques telles que les dispositifs optoélectroniques .

Utilisation comme sondes fluorescentes

Les dérivés de l'imidazo[1,2-a]pyridine ont été utilisés comme sondes fluorescentes pour la détermination in vitro et in vivo des ions mercure et fer .

Utilisation en agriculture

Ces composés sont également utilisés comme colorants sensibles à la lumière, supports optiques pour le stockage de données, pesticides et fongicides .

Analyse Biochimique

Biochemical Properties

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with transition metals, such as copper, which can efficiently catalyze oxidation reactions . Additionally, derivatives of this compound exhibit a broad spectrum of biological effects, including antibacterial, antifungal, and antiviral activities .

Cellular Effects

The effects of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), affecting bacterial cell viability and growth .

Molecular Mechanism

At the molecular level, 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The compound’s ability to form complexes with transition metals, such as copper, plays a significant role in its biochemical activity. These complexes can catalyze oxidation reactions, which are essential for various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, such as inert atmosphere and low temperatures

Dosage Effects in Animal Models

The effects of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits. For instance, certain derivatives of this compound have shown significant activity against Mycobacterium tuberculosis at specific concentrations, with minimal toxicity towards mammalian cells .

Metabolic Pathways

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms. The compound’s ability to form complexes with transition metals, such as copper, is crucial for its metabolic activity. These complexes can participate in oxidation reactions, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with transition metals can affect its localization and accumulation in specific cellular compartments. This property is essential for its biological activity and therapeutic potential .

Subcellular Localization

2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-8(6-12)11-5-3-2-4-9(11)10-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSIFRRJDAQKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374949 | |

| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30384-93-1 | |

| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.